molecular formula C14H14N2O2 B11285345 3-butyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

3-butyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11285345
M. Wt: 242.27 g/mol
InChI Key: ZZZMUKMURDIYLU-UHFFFAOYSA-N
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Description

3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids .

Industrial Production Methods

Industrial production methods for 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for cyclodehydratation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The exact molecular targets and pathways for 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one would require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-butyl-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O2/c1-2-3-8-16-9-15-12-10-6-4-5-7-11(10)18-13(12)14(16)17/h4-7,9H,2-3,8H2,1H3

InChI Key

ZZZMUKMURDIYLU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)OC3=CC=CC=C32

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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